![molecular formula C8H8O3 B3058156 3,4-Dihydroxy-2-methylbenzaldehyde CAS No. 88122-12-7](/img/structure/B3058156.png)
3,4-Dihydroxy-2-methylbenzaldehyde
Overview
Description
3,4-Dihydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It is also known as Protocatechuic aldehyde . This compound is a phenolic aldehyde, which can be released from cork stoppers into wine . It is also found in the mushroom Phellinus linteus .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-2-methylbenzaldehyde can be represented by the InChI code: 1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3 . For a detailed molecular structure analysis, one can refer to databases like ChemSpider or NIST Chemistry WebBook .Physical And Chemical Properties Analysis
3,4-Dihydroxy-2-methylbenzaldehyde has a molecular weight of 152.15 . For a detailed analysis of its physical and chemical properties, one can refer to databases like ChemSpider or NIST Chemistry WebBook .Scientific Research Applications
1. Bioethanol Conversion to Value-Added Chemicals
Moteki, Rowley, and Flaherty (2016) described the conversion of ethanol into 2- and 4-methylbenzaldehyde, which are precursors for phthalic anhydride and terephthalic acid. These chemicals have applications in the production of plastics, resins, and fibers. This process involves sequential aldol condensations and dehydrocyclization, highlighting a pathway for transforming bioethanol into valuable chemical products (Moteki, Rowley, & Flaherty, 2016).
2. Synthesis of Heterocycles
Ganesh and Krupadanam (1998) reported the synthesis of six-membered heterocycles using 3,4-dihydroxybenzaldehyde and related compounds. This synthesis demonstrates the potential of 3,4-dihydroxy-2-methylbenzaldehyde in organic chemistry, particularly in creating complex organic compounds with potential applications in pharmaceuticals and materials science (Ganesh & Krupadanam, 1998).
3. Electrocatalytic Applications
Pariente et al. (1996) explored the electrochemical properties of dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, for electrodeposition and their catalytic activity in the electrooxidation of NADH. This research opens up possibilities for using 3,4-dihydroxy-2-methylbenzaldehyde in biosensor design and other electrochemical applications (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
4. Development of Novel Fluorescent Sensors
Saha et al. (2011) synthesized a probe from 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde that acts as a selective fluorescent pH sensor. This demonstrates the potential of using derivatives of 3,4-dihydroxy-2-methylbenzaldehyde in the development of sensitive and selective sensors for various biological and chemical applications (Saha et al., 2011).
5. Collagen Modification and Hydrogel Fabrication
Duan et al. (2018) used 3,4-dihydroxybenzaldehyde for modifying collagen and preparing hydrogels. This research shows the potential of 3,4-dihydroxy-2-methylbenzaldehyde in biomedical applications, particularly in creating novel hydrogels with enhanced thermal stability and mechanical properties (Duan, Yuan, Xiang, Yang, Liu, & Li, 2018).
Safety And Hazards
This compound is classified as dangerous, causing serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, wearing eye protection/face protection, and washing hands and any exposed skin thoroughly after handling .
For a more detailed analysis, it would be best to refer to relevant papers and technical documents related to this compound .
properties
IUPAC Name |
3,4-dihydroxy-2-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMDNUEVGSSKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460427 | |
Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-2-methylbenzaldehyde | |
CAS RN |
88122-12-7 | |
Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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